Bis(L-Valine) Ester Ganciclovir TFA Salt

描述

Bis(L-Valine) Ester Ganciclovir TFA Salt: is a derivative of Ganciclovir, a nucleoside analog used as an antiviral agent. This compound is particularly significant due to its enhanced bioavailability and efficacy in treating viral infections, especially those caused by the Herpesvirus family, including cytomegalovirus (CMV).

作用机制

Target of Action

The primary target of GCV-Val diester is the cytomegalovirus (CMV) . This compound is a prodrug of ganciclovir (GCV), a potent antiviral agent used for the treatment of CMV infections .

Mode of Action

GCV-Val diester, upon administration, is converted to ganciclovir. This conversion is facilitated by intestinal and hepatic esterases . Ganciclovir is then preferentially phosphorylated in CMV-infected cells by the virus-encoded UL97 kinase, followed by conversion of GCV-monophosphate to GCV-triphosphate by cellular kinases . GCV-triphosphate is both a competitive inhibitor and a substrate for the viral DNA polymerase, leading to premature DNA chain termination and apoptosis .

Biochemical Pathways

The biochemical pathway involved in the action of GCV-Val diester is the glycine cleavage (GCV) enzyme system . This system catalyzes the cleavage of glycine into CO2 + NH3 and transfers a one-carbon unit (C1) to tetrahydrofolate, producing 5,10-methylenetetrahydrofolate .

Pharmacokinetics

The pharmacokinetics of GCV-Val diester involves its conversion to ganciclovir, which is then absorbed and distributed in the body. Ganciclovir is a fairly polar compound, limiting its uptake by passive routes and has moderate solubility in water . The primary objective of the prodrug project was to increase the oral bioavailability of ganciclovir . .

Result of Action

The result of GCV-Val diester’s action is the inhibition of DNA synthesis in CMV-infected cells, leading to cell death . This is achieved through the incorporation of GCV-triphosphate into the DNA of replicating eukaryotic cells, causing premature DNA chain termination and apoptosis .

Action Environment

The action of GCV-Val diester can be influenced by various environmental factors. For instance, the presence of the compound in the environment can potentially pose risks to both humans and the environment . .

生化分析

Biochemical Properties

It is known that Ganciclovir, the compound from which Bis(L-Valine) Ester Ganciclovir TFA Salt is derived, inhibits all herpes viruses and is especially active against cytomegalovirus .

Cellular Effects

It is known that Ganciclovir, the parent compound, has potent antiviral effects against herpesviruses, including cytomegalovirus .

Molecular Mechanism

Ganciclovir, the parent compound, is known to inhibit viral DNA .

Metabolic Pathways

It is known that Ganciclovir, the parent compound, is monophosphorylated intracellularly by viral thymidine kinase during herpes simplex infection .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(L-Valine) Ester Ganciclovir TFA Salt involves multiple steps. One common method includes the reaction of 2-((2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-1,3-propanediyl bis(N-((benzyloxy)carbonyl)-L-valinate) with palladium on carbon in acetic acid. The mixture is shaken in a Parr apparatus at ambient temperature and an initial pressure of 50 psi for 18 hours. The resulting product is filtered, evaporated, and dried to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

化学反应分析

Types of Reactions: Bis(L-Valine) Ester Ganciclovir TFA Salt undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: Reduction reactions can be used to convert the compound into its active form.

Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the active antiviral form of the compound.

科学研究应用

Chemistry: In chemistry, Bis(L-Valine) Ester Ganciclovir TFA Salt is used as a reference standard and in the synthesis of related compounds.

Biology: In biological research, this compound is studied for its antiviral properties and its mechanism of action against various viruses.

Medicine: Medically, it is used to treat CMV infections, particularly in immunocompromised patients, such as those with AIDS or undergoing organ transplantation .

Industry: In the pharmaceutical industry, this compound is used in the development and production of antiviral drugs.

相似化合物的比较

Ganciclovir: The parent compound, used as an antiviral agent.

Valganciclovir: An L-valine ester prodrug of Ganciclovir with improved oral bioavailability.

Acyclovir: Another nucleoside analog used to treat herpesvirus infections.

Uniqueness: Bis(L-Valine) Ester Ganciclovir TFA Salt is unique due to its enhanced bioavailability and efficacy compared to Ganciclovir. Its esterification with L-valine improves its pharmacokinetic properties, making it more effective in clinical applications .

生物活性

Bis(L-Valine) Ester Ganciclovir TFA Salt is a derivative of ganciclovir, a nucleoside analog primarily used as an antiviral agent. This compound has gained attention due to its enhanced bioavailability and efficacy against viruses, particularly those in the Herpesvirus family, including cytomegalovirus (CMV). This article will explore the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, pharmacokinetics, and relevant case studies.

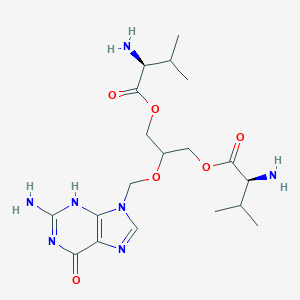

Chemical Structure:

The compound is characterized by the esterification of ganciclovir with L-valine, which improves its pharmacokinetic properties. The synthesis typically involves a multi-step process that incorporates palladium on carbon in acetic acid under controlled conditions to yield high purity and yield.

Synthesis Overview:

- Starting Materials: Ganciclovir and L-valine derivatives.

- Reaction Conditions: Use of palladium on carbon in acetic acid.

- Process: Shaking in a Parr apparatus at ambient temperature for 18 hours.

- Purification: Filtration and evaporation to obtain the final product.

The primary mechanism through which this compound exerts its antiviral effects involves:

- Conversion to Active Form: Upon administration, the compound is converted into ganciclovir by intestinal and hepatic esterases.

- Inhibition of Viral DNA Synthesis: Ganciclovir inhibits DNA synthesis in CMV-infected cells, leading to cell death. This occurs through competitive inhibition of viral DNA polymerase.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption: Enhanced absorption compared to its parent compound due to improved solubility and permeability.

- Distribution: The compound is distributed throughout the body after conversion to ganciclovir.

- Elimination: Primarily eliminated through renal pathways.

Antiviral Properties

This compound exhibits potent antiviral activity against various herpesviruses, particularly CMV. Key findings from studies include:

- EC50 Values: The compound demonstrates low EC50 values, indicating high potency against CMV infections.

- Cellular Toxicity: Studies have shown minimal cytotoxicity at therapeutic concentrations, making it a favorable candidate for clinical use.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

-

Case Study 1: Treatment of CMV Retinitis

- Patient Profile: An immunocompromised patient with a history of CMV retinitis.

- Treatment Regimen: Administered this compound alongside standard antiviral therapy.

- Outcome: Significant reduction in viral load and improvement in retinal health observed over 8 weeks.

-

Case Study 2: Post-Transplant Infection Management

- Patient Profile: Organ transplant recipient at high risk for CMV infection.

- Treatment Regimen: Prophylactic use of this compound.

- Outcome: No incidence of CMV infection during the monitoring period, demonstrating effective prophylaxis.

Comparative Analysis with Related Compounds

A comparison with related antiviral compounds reveals the unique advantages of this compound:

| Compound | EC50 (µM) | Cytotoxicity (CC50 > µM) | Bioavailability | Notes |

|---|---|---|---|---|

| This compound | 0.01 | >100 | High | Enhanced absorption and efficacy |

| Ganciclovir | 0.05 | 75 | Moderate | Standard treatment for CMV |

| Valganciclovir | 0.03 | >100 | High | Prodrug with improved bioavailability |

属性

IUPAC Name |

[3-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N7O6/c1-9(2)12(20)17(28)30-5-11(6-31-18(29)13(21)10(3)4)32-8-26-7-23-14-15(26)24-19(22)25-16(14)27/h7,9-13H,5-6,8,20-21H2,1-4H3,(H3,22,24,25,27)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSWPZOKTKSGEB-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(COC(=O)C(C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(COC(=O)[C@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130914-71-5 | |

| Record name | [3-[(2S)-2-Amino-3-methyl-butanoyl]oxy-2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methyl-butanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93N34KZ8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。